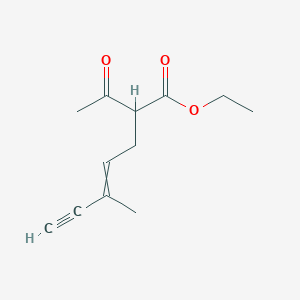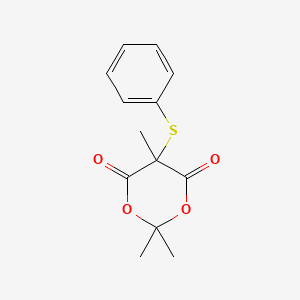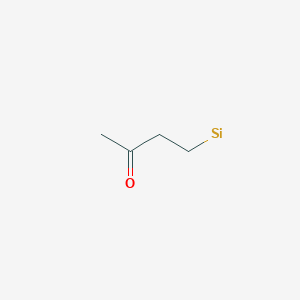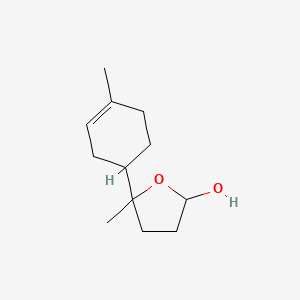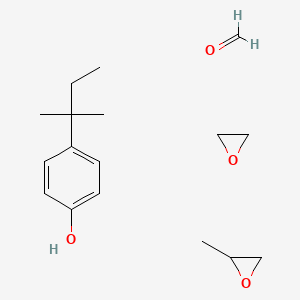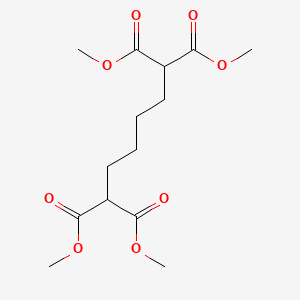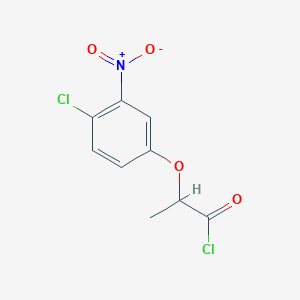
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride is an organic compound that features a chlorinated nitrophenyl group attached to a propanoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride typically involves the reaction of 4-chloro-3-nitrophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-Chloro-3-nitrophenol+Propanoyl chloride→2-(4-Chloro-3-nitrophenoxy)propanoyl chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Electrophilic aromatic substitution: The aromatic ring can undergo further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic substitution: Pyridine or triethylamine as a base, with the nucleophile in an aprotic solvent like dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Electrophilic aromatic substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens with a Lewis acid catalyst for halogenation.
Major Products Formed
Amides, esters, and thioesters: from nucleophilic substitution.
Amino derivatives: from reduction of the nitro group.
Substituted aromatic compounds: from electrophilic aromatic substitution.
Applications De Recherche Scientifique
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential precursor for the development of polymers and advanced materials.
Pharmaceuticals: May be used in the synthesis of bioactive compounds with potential medicinal properties.
Agriculture: Possible use in the development of agrochemicals such as herbicides or pesticides.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride depends on the specific reactions it undergoes. For nucleophilic substitution, the acyl chloride group is highly reactive towards nucleophiles, leading to the formation of new covalent bonds. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloropropionyl chloride
- 4-Chloro-3-nitrobenzoyl chloride
- 2-Chloro-3-nitrophenoxyacetyl chloride
Uniqueness
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a nitro group and an acyl chloride group provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
63490-68-6 |
|---|---|
Formule moléculaire |
C9H7Cl2NO4 |
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
2-(4-chloro-3-nitrophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H7Cl2NO4/c1-5(9(11)13)16-6-2-3-7(10)8(4-6)12(14)15/h2-5H,1H3 |
Clé InChI |
QZJAAOLEBIEWIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)Cl)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)

![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


